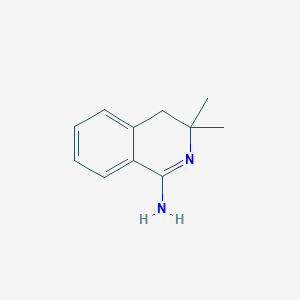

3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimetil-3,4-dihidroisoquinolin-1-ilamina es un compuesto químico con la fórmula molecular C11H14N2. Pertenece a la clase de las isoquinolinas, que son conocidas por sus diversas propiedades biológicas y farmacológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3,3-Dimetil-3,4-dihidroisoquinolin-1-ilamina se puede lograr a través de varios métodos. Un enfoque común involucra la ciclación [2+2+2] de alquil- o alcoxibencenos con isobutiraldehído y nitrilos . Este método es conocido por su simplicidad y eficiencia, permitiendo la producción de 1-sustituidas 3,3-dimetil-3,4-dihidroisoquinolinas en condiciones suaves.

Métodos de producción industrial: La producción industrial de este compuesto generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los métodos industriales específicos pueden variar dependiendo de la aplicación deseada y la disponibilidad de los materiales de partida.

Análisis De Reacciones Químicas

Tipos de reacciones: 3,3-Dimetil-3,4-dihidroisoquinolin-1-ilamina sufre diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales unidos al núcleo de isoquinolina.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes suaves para convertir el compuesto en sales de iminio.

Reducción: Los agentes reductores como el borohidruro de sodio se pueden utilizar para reacciones de reducción.

Sustitución: Los haluros de alquilo se utilizan comúnmente para reacciones de N-alquilación.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen derivados de N-sustituidas 3,4-dihidroisoquinolinona y diversas isoquinolinas sustituidas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

3,3-Dimetil-3,4-dihidroisoquinolin-1-ilamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como un bloque de construcción para la síntesis de derivados de isoquinolina más complejos.

Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y la unión a receptores.

Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 3,3-Dimetil-3,4-dihidroisoquinolin-1-ilamina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor enzimático o agonista/antagonista de receptores, dependiendo de sus modificaciones estructurales. Las vías y los objetivos exactos pueden variar según la aplicación específica y el sistema biológico que se esté estudiando .

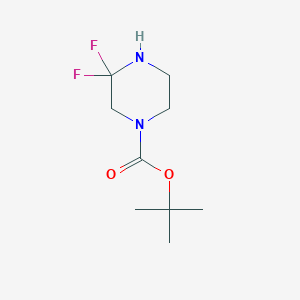

Compuestos similares:

3,4-Dihidroisoquinolina: Comparte una estructura central similar pero carece de la sustitución dimetil en la posición 3.

N-alquiladas 3,4-dihidroisoquinolinonas: Estos compuestos tienen diferentes grupos alquilo unidos al átomo de nitrógeno, lo que lleva a variaciones en sus actividades biológicas.

Unicidad: 3,3-Dimetil-3,4-dihidroisoquinolin-1-ilamina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo dimetil en la posición 3 mejora su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación .

Comparación Con Compuestos Similares

3,4-Dihydroisoquinoline: Shares a similar core structure but lacks the dimethyl substitution at the 3-position.

N-alkylated 3,4-dihydroisoquinolinones: These compounds have different alkyl groups attached to the nitrogen atom, leading to variations in their biological activities.

Uniqueness: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group at the 3-position enhances its stability and reactivity, making it a valuable compound for various research applications .

Propiedades

Fórmula molecular |

C11H14N2 |

|---|---|

Peso molecular |

174.24 g/mol |

Nombre IUPAC |

3,3-dimethyl-4H-isoquinolin-1-amine |

InChI |

InChI=1S/C11H14N2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13-11/h3-6H,7H2,1-2H3,(H2,12,13) |

Clave InChI |

UUCHKBVVQKJYQI-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC2=CC=CC=C2C(=N1)N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)

![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)

![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)